molecular formula C19H19N3O3 B2355337 N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1904082-68-3

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2355337
CAS No.: 1904082-68-3
M. Wt: 337.379
InChI Key: GRJRUYXZTOATGU-UHFFFAOYSA-N
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Description

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as THIQ, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. THIQ is a synthetic compound that has been developed by researchers to study the mechanism of action, biochemical and physiological effects, and future directions of this compound.

Scientific Research Applications

Metabolic Pathways and Enzyme Activity

N'-Methylnicotinamide, a related compound, has been studied for its role in metabolic pathways, particularly in the metabolism of nicotinic acid. The fluorimetric estimation of this compound and its differentiation from coenzyme highlights its significance in biochemical research and its potential as a biomarker for metabolic studies (Carpenter & Kodicek, 1950).

Cancer and Epigenetic Remodeling

Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers points to the role of related nicotinamide compounds in tumorigenesis. The impairment of methylation potential in cancer cells by consuming methyl units from S-adenosyl methionine, resulting in altered epigenetic states, suggests a direct link between metabolic enzyme deregulation and changes in cancer cell methylation landscapes (Ulanovskaya et al., 2013).

Cardiovascular Health

Research on N1-methylnicotinamide (MNA+) has revealed its potential in improving endothelium-dependent vasorelaxation and ameliorating nitric oxide production in human blood vessels, suggesting therapeutic relevance for endothelial dysfunction-related conditions like hypercholesterolemia and atherosclerosis (Domagala et al., 2012).

Electrochemical Studies

The electroreduction of the pyridine ring in compounds like N1-methylnicotinamide in basic solutions has been analyzed, providing insights into electrodimerization processes and the reduction of radicals. These studies are fundamental in understanding the electrochemical properties of nicotinamide derivatives and their potential applications in electrochemical sensors or as redox mediators (Galvín & Mellado, 1989).

Renal and Plasma Flow Biomarkers

N1-Methylnicotinamide (NMN) serves as an endogenous marker for renal cationic transport and plasma flow, with its levels reflecting the capacity of renal tubular transport systems. This highlights the potential of related compounds in renal function studies and their application as biomarkers for renal health assessment (Musfeld et al., 2001).

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-19(22-11-14-10-21-17-4-2-1-3-16(14)17)13-5-7-20-18(9-13)25-15-6-8-24-12-15/h1-5,7,9-10,15,21H,6,8,11-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJRUYXZTOATGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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